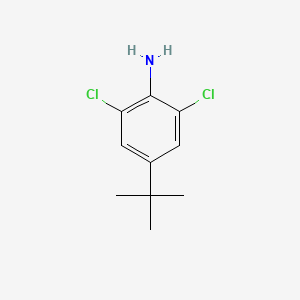
4-(Tert-butyl)-2,6-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-2,6-dichloroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2,6-dichloroaniline typically involves the alkylation of 2,6-dichloroaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,6-Dichloroaniline+tert-Butyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(Tert-butyl)-2,6-dichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2,6-dichloroaniline involves its interaction with specific molecular targets. The tert-butyl group and chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
- 4-tert-Butylaniline
Uniqueness
4-(Tert-butyl)-2,6-dichloroaniline is unique due to the presence of both tert-butyl and dichloro groups on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dichloroaniline |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 |
InChI Key |
JGVZXTBWLGBSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















